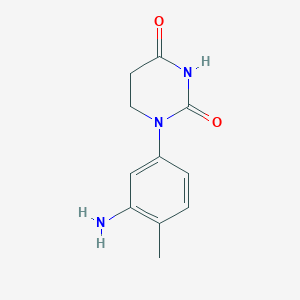
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound with significant importance in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a diazinane ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields . The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield, making it suitable for large-scale production. The use of microreactor systems in industrial production also allows for better control over reaction kinetics and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazinane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted diazinane compounds, which can further be utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and diazinane ring facilitate binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different biological pathways .
Comparison with Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- 4-Methylbenzene-1,3-diamine
- 2,3-Dimethoxybenzamides
Comparison: Compared to similar compounds, 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
InChI Key |
GFTTTYDVVYTADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















